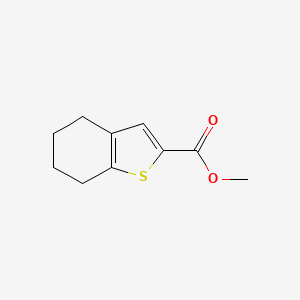

Methyl 4,5,6,7-tetrahydro-1-benzothiophene-2-carboxylate

Description

BenchChem offers high-quality Methyl 4,5,6,7-tetrahydro-1-benzothiophene-2-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Methyl 4,5,6,7-tetrahydro-1-benzothiophene-2-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

methyl 4,5,6,7-tetrahydro-1-benzothiophene-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12O2S/c1-12-10(11)9-6-7-4-2-3-5-8(7)13-9/h6H,2-5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DRUHJJUOXRIIEJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC2=C(S1)CCCC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00393545 | |

| Record name | Methyl 4,5,6,7-tetrahydro-1-benzothiophene-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00393545 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

196.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

91489-09-7 | |

| Record name | Methyl 4,5,6,7-tetrahydro-1-benzothiophene-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00393545 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of Methyl 4,5,6,7-tetrahydro-1-benzothiophene-2-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of the Tetrahydrobenzothiophene Scaffold

The 4,5,6,7-tetrahydro-1-benzothiophene core is a privileged scaffold in medicinal chemistry and materials science. Its unique structural and electronic properties have led to its incorporation into a wide array of biologically active molecules. Tetrahydrobenzothiophene derivatives have demonstrated a broad spectrum of pharmacological activities, including anti-inflammatory, antimicrobial, and antioxidant properties.[1] The title compound, Methyl 4,5,6,7-tetrahydro-1-benzothiophene-2-carboxylate, serves as a key intermediate in the synthesis of more complex molecules, making a comprehensive understanding of its synthesis crucial for researchers in drug discovery and development. This guide provides an in-depth exploration of the primary synthetic routes, mechanistic insights, and practical considerations for the preparation of this valuable compound.

Primary Synthetic Strategy: The Gewald Three-Component Reaction

The most direct and widely employed method for the synthesis of the 4,5,6,7-tetrahydro-1-benzothiophene scaffold is the Gewald three-component reaction.[2] This powerful one-pot reaction brings together a ketone, a compound with an active methylene group, and elemental sulfur in the presence of a base to construct the thiophene ring in a single, efficient step. For the synthesis of Methyl 4,5,6,7-tetrahydro-1-benzothiophene-2-carboxylate, the reactants are cyclohexanone, methyl cyanoacetate, and elemental sulfur.

Caption: Overall synthetic strategy for Methyl 4,5,6,7-tetrahydro-1-benzothiophene-2-carboxylate via the Gewald reaction.

Mechanistic Insights into the Gewald Reaction

The mechanism of the Gewald reaction is a well-studied process that proceeds through several key steps.[3] Understanding this mechanism is critical for optimizing reaction conditions and troubleshooting potential issues.

-

Knoevenagel Condensation: The reaction is initiated by a base-catalyzed Knoevenagel condensation between cyclohexanone and methyl cyanoacetate. The base deprotonates the active methylene group of methyl cyanoacetate, forming a carbanion that attacks the carbonyl carbon of cyclohexanone. Subsequent dehydration yields the α,β-unsaturated intermediate, methyl 2-cyano-2-cyclohexylideneacetate.

-

Michael Addition of Sulfur: Elemental sulfur, activated by the basic medium, undergoes a nucleophilic attack on the β-carbon of the unsaturated intermediate. This Michael-type addition forms a thiolate intermediate.

-

Intramolecular Cyclization and Tautomerization: The thiolate then attacks the nitrile carbon in an intramolecular cyclization, forming a five-membered ring. A series of proton transfers and tautomerization steps lead to the aromatization of the thiophene ring and the formation of the final product.

Caption: Step-wise mechanism of the Gewald reaction.

Experimental Protocol: A Practical Guide

This section provides a detailed, step-by-step methodology for the synthesis of Methyl 4,5,6,7-tetrahydro-1-benzothiophene-2-carboxylate.

Materials and Equipment

| Reagent/Equipment | Purpose |

| Cyclohexanone | Starting material |

| Methyl cyanoacetate | Starting material |

| Elemental Sulfur | Starting material |

| Morpholine (or other base) | Catalyst |

| Ethanol (or other solvent) | Reaction medium |

| Round-bottom flask | Reaction vessel |

| Reflux condenser | To prevent solvent loss |

| Magnetic stirrer/hotplate | For heating and mixing |

| Rotary evaporator | For solvent removal |

| Silica gel | For column chromatography |

| Standard glassware | Beakers, graduated cylinders, etc. |

| Fume hood | For safe handling of reagents |

Step-by-Step Procedure

Sources

An In-Depth Technical Guide to the Methyl 4,5,6,7-Tetrahydro-1-Benzothiophene-2-Carboxylate Core Structure

Foreword: The 4,5,6,7-tetrahydro-1-benzothiophene scaffold is a significant pharmacophore in modern drug discovery. Its rigid, bicyclic structure provides a unique three-dimensional presentation of functional groups, making it an attractive starting point for probing complex biological targets. This guide focuses on a key derivative, Methyl 4,5,6,7-tetrahydro-1-benzothiophene-2-carboxylate. We will delve into its structural characteristics, a robust synthetic strategy, and its pivotal role as a versatile intermediate for developing next-generation therapeutics. Our discussion is tailored for researchers and drug development professionals, emphasizing the causal relationships behind experimental design and the validation of chemical identity.

The Strategic Importance of the Tetrahydrobenzothiophene Scaffold

The tetrahydrobenzothiophene ring system is considered a "privileged scaffold" in medicinal chemistry. This designation is reserved for molecular frameworks that can bind to multiple, unrelated biological targets through modification of peripheral functional groups. Derivatives of this core have demonstrated a wide array of pharmacological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[1]

Notably, recent research has highlighted the potential of this scaffold in modulating the Retinoic Acid Receptor-related Orphan Receptor γt (RORγt).[2][3] RORγt is a critical nuclear receptor that regulates the differentiation of Th17 cells, which are deeply implicated in the pathophysiology of autoimmune diseases like psoriasis, rheumatoid arthritis, and multiple sclerosis. The tetrahydrobenzothiophene core serves as a hydrophobic anchor that orients substituents to interact with key residues within the RORγt ligand-binding domain.[3]

Furthermore, the scaffold is a cornerstone in the development of novel antibacterial agents, with certain derivatives showing potent activity against both Gram-positive and Gram-negative bacteria, including multidrug-resistant strains.[4][5] Methyl 4,5,6,7-tetrahydro-1-benzothiophene-2-carboxylate, the subject of this guide, represents a foundational building block for accessing these high-value therapeutic agents. Its ester functionality is readily modified, providing a chemical handle for diversification and the exploration of structure-activity relationships (SAR).

Synthesis and Structural Elucidation

The synthesis of Methyl 4,5,6,7-tetrahydro-1-benzothiophene-2-carboxylate is most effectively approached via a two-stage process: first, the construction of the core carboxylic acid, followed by a standard esterification. This strategy allows for the purification of the intermediate acid, ensuring the high purity of the final methyl ester product.

Stage 1: Synthesis of 4,5,6,7-Tetrahydro-1-benzothiophene-2-carboxylic Acid (Parent Acid)

The construction of the bicyclic core is a variation of well-established thiophene syntheses. While the Gewald reaction is famously used for producing 2-aminothiophenes from similar precursors, a direct, non-aminated analogue can be synthesized, though detailed protocols in peer-reviewed literature are sparse.[6] The general approach involves the condensation of a cyclohexanone derivative with a glyoxylate equivalent in the presence of a sulfur source.

However, for the purposes of this guide, we will start with the commercially available and well-characterized parent acid, 4,5,6,7-Tetrahydro-1-benzothiophene-2-carboxylic acid (CAS 40133-07-1) , as its use is documented in large-scale synthetic procedures, confirming its stability and utility as a key intermediate.[6][7]

Physicochemical Properties of the Parent Acid:

| Property | Value | Reference(s) |

| CAS Number | 40133-07-1 | [7] |

| Molecular Formula | C₉H₁₀O₂S | [7] |

| Molecular Weight | 182.24 g/mol | [7] |

| Appearance | White Crystalline Powder | General Observation |

| Melting Point | 196 °C | Predicted |

A key validation step for this starting material involves converting it to a simple derivative to confirm its structure via NMR, as demonstrated in U.S. Patent US09115152B2.[6] This self-validating approach ensures the integrity of the core scaffold before proceeding.

Stage 2: Methyl Esterification

The conversion of the carboxylic acid to its corresponding methyl ester is a fundamental transformation in organic synthesis. The choice of method is dictated by scale, substrate tolerance, and desired purity. For this scaffold, an acid-catalyzed Fischer esterification is a reliable and scalable method.

Expertise in Method Selection: While other methods like using diazomethane or methyl iodide with a base exist, Fischer esterification is often preferred in a process setting due to its operational simplicity, the low cost of reagents (methanol and a catalytic acid), and the straightforward workup. The reaction is driven to completion by using methanol as the solvent, ensuring a large excess is present to shift the equilibrium towards the product, in accordance with Le Châtelier's principle.

Detailed Experimental Protocol: Synthesis of Methyl 4,5,6,7-tetrahydro-1-benzothiophene-2-carboxylate

-

Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 4,5,6,7-tetrahydro-1-benzothiophene-2-carboxylic acid (10.0 g, 54.9 mmol).

-

Reagent Addition: Add anhydrous methanol (150 mL) to the flask, followed by the slow, dropwise addition of concentrated sulfuric acid (1.5 mL, ~27 mmol) as the catalyst. The addition of acid should be done carefully as it is exothermic.

-

Reaction Execution: Heat the mixture to reflux (approximately 65 °C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 7:3 hexanes:ethyl acetate eluent system until the starting carboxylic acid spot is no longer visible.

-

Workup and Quenching: After cooling to room temperature, carefully pour the reaction mixture into a beaker containing ice-cold saturated sodium bicarbonate solution (200 mL). This step neutralizes the sulfuric acid catalyst and any remaining carboxylic acid. Stir until CO₂ evolution ceases.

-

Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 75 mL). The organic layers are combined.

-

Purification: Wash the combined organic layers with brine (1 x 50 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Final Product: The resulting crude oil or solid is the target compound, Methyl 4,5,6,7-tetrahydro-1-benzothiophene-2-carboxylate, which can be further purified by column chromatography or recrystallization if necessary.

Caption: Fischer Esterification Workflow for Methyl Ester Synthesis.

Structural Elucidation and Data Interpretation

The structural identity of Methyl 4,5,6,7-tetrahydro-1-benzothiophene-2-carboxylate must be unequivocally confirmed through a combination of spectroscopic techniques. While specific data for this exact compound is not widely published, we can predict the expected spectral characteristics based on analogous structures, such as the closely related 3-methyl-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxylic acid.[8]

Predicted Spectroscopic Data:

| Technique | Expected Observations | Interpretation |

| ¹H NMR | Singlet ~3.8 ppm (3H)Singlet ~7.2-7.5 ppm (1H)Multiplets ~2.5-2.8 ppm (4H)Multiplet ~1.7-1.9 ppm (4H) | Corresponds to the methyl ester protons (-OCH₃).Aromatic proton on the thiophene ring (C3-H).Allylic protons on the cyclohexene ring (C4-H₂, C7-H₂).Aliphatic protons on the cyclohexene ring (C5-H₂, C6-H₂). |

| ¹³C NMR | Signal ~162-165 ppmSignal ~52 ppmSignals ~125-140 ppm (4C)Signals ~22-26 ppm (4C) | Carbonyl carbon of the ester.Methyl carbon of the ester.Carbons of the thiophene ring and the fused double bond.Aliphatic carbons of the cyclohexene ring. |

| FT-IR (cm⁻¹) | Strong absorbance ~1710-1730Strong absorbance ~1250Absorbances ~2850-2950 | C=O stretch of the ester carbonyl group.C-O stretch of the ester.C-H stretches of the aliphatic cyclohexene ring. |

| Mass Spec (EI) | Molecular ion peak (M⁺) expected at m/z = 196 | Corresponds to the molecular weight of C₁₀H₁₂O₂S. |

Applications in Drug Development Programs

Methyl 4,5,6,7-tetrahydro-1-benzothiophene-2-carboxylate is not typically an active pharmaceutical ingredient (API) itself. Instead, its value lies in its role as a key building block for creating more complex and potent molecules. The ester group at the C2 position is a versatile synthetic handle that allows for several critical downstream modifications.

Caption: Key Synthetic Transformations of the Title Compound.

-

Amidation: The most common transformation is the reaction of the methyl ester with a primary or secondary amine to form a diverse library of amides. This is precisely the strategy used to develop RORγt modulators, where different amines are screened to optimize binding affinity and pharmacokinetic properties.[2] The choice of coupling reagent (e.g., HATU, EDC) or direct thermal condensation depends on the amine's reactivity and the desired scale.[2]

-

Reduction: The ester can be reduced to the corresponding primary alcohol using powerful reducing agents like lithium aluminum hydride (LiAlH₄). This alcohol provides a new point for diversification, allowing for etherification, oxidation to an aldehyde, or conversion to a leaving group for nucleophilic substitution.

-

Hydrolysis: Saponification of the methyl ester regenerates the parent carboxylic acid. This may seem counterintuitive, but it is a crucial step if alternative amide coupling conditions are required that are incompatible with the methyl ester, or if the carboxylic acid itself is needed for a different type of coupling reaction (e.g., Curtius rearrangement).

Conclusion and Future Outlook

Methyl 4,5,6,7-tetrahydro-1-benzothiophene-2-carboxylate is a quintessential example of a high-value synthetic intermediate. While not a therapeutic agent in its own right, its robust synthesis and versatile reactivity make it an indispensable tool for medicinal chemists. The underlying tetrahydrobenzothiophene scaffold continues to yield promising drug candidates, particularly in the fields of immunology and infectious disease. As research into targets like RORγt intensifies, the demand for efficient access to and diversification of this core structure will only grow, cementing the role of this methyl ester as a critical component in the drug discovery pipeline.

References

-

Ruso, S. (2010). 3-Methyl-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxylic Acid. Molbank, 2010(2), M648. Available at: [Link]

-

Al-Sanea, M. M., et al. (2023). Discovery, Synthesis, and In Vitro Characterization of 2,3 Derivatives of 4,5,6,7-Tetrahydro-Benzothiophene as Potent Modulators of Retinoic Acid Receptor-Related Orphan Receptor γt. Journal of Medicinal Chemistry, 66(11), 7355–7373. Available at: [Link]

-

Al-Sanea, M. M., et al. (2023). Discovery, Synthesis, and In Vitro Characterization of 2,3 Derivatives of 4,5,6,7-Tetrahydro-Benzothiophene as Potent Modulators of Retinoic Acid Receptor-Related Orphan Receptor γt. ACS Publications. Available at: [Link]

-

Al-Ghorbani, M., et al. (2024). Elaboration of newly synthesized tetrahydrobenzo[b]thiophene derivatives and exploring their antioxidant evaluation, molecular docking, and DFT studies. Scientific Reports. Available at: [Link]

-

Luo, Y., et al. (2023). Design, synthesis and antibacterial evaluation of a novel class of tetrahydrobenzothiophene derivatives. RSC Medicinal Chemistry. Available at: [Link]

-

ChemSynthesis (n.d.). methyl 5-tert-butyl-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxylate. Available at: [Link]

-

Akkurt, M., et al. (2008). Methyl 2-(2-hydroxybenzylideneamino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate. Acta Crystallographica Section E: Structure Reports Online, 64(7). Available at: [Link]

-

Yasir, M., et al. (2024). An Overview of the Pharmacological Activities and Synthesis of Benzothiophene Derivatives. Current Organic Chemistry, 28. Available at: [Link]

Sources

- 1. neb.com [neb.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. biosynth.com [biosynth.com]

- 5. alfa-chemistry.com [alfa-chemistry.com]

- 6. Synthesis routes of 4,5,6,7-Tetrahydrobenzo[b]thiophene-2-carboxylic acid [benchchem.com]

- 7. scbt.com [scbt.com]

- 8. researchgate.net [researchgate.net]

1H NMR spectrum of Methyl 4,5,6,7-tetrahydro-1-benzothiophene-2-carboxylate

An In-Depth Technical Guide to the ¹H NMR Spectrum of Methyl 4,5,6,7-tetrahydro-1-benzothiophene-2-carboxylate

Prepared by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive analysis and interpretation of the proton Nuclear Magnetic Resonance (¹H NMR) spectrum of Methyl 4,5,6,7-tetrahydro-1-benzothiophene-2-carboxylate. This compound is a key heterocyclic scaffold, and its derivatives are of significant interest in medicinal chemistry and drug development, particularly as modulators for targets like the retinoic acid receptor-related orphan receptor γt (RORγt)[1]. Accurate structural elucidation is paramount, and ¹H NMR spectroscopy is the primary analytical technique for this purpose. This document offers a detailed breakdown of the expected chemical shifts, coupling constants, and multiplicities, underpinned by fundamental NMR principles. Furthermore, it presents a validated experimental protocol for data acquisition and processing, designed to ensure data integrity and reproducibility for researchers in the field.

Molecular Structure and Proton Environments

To interpret the ¹H NMR spectrum, it is essential to first identify the distinct, non-equivalent proton environments within the molecule. For Methyl 4,5,6,7-tetrahydro-1-benzothiophene-2-carboxylate, there are four unique sets of protons, as labeled in Figure 1.

-

H-a (1H): The lone proton on the thiophene ring at position 3.

-

H-b (3H): The three protons of the methyl ester group (-OCH₃).

-

H-c (4H): The four protons of the two methylene groups at positions 4 and 7, adjacent to the thiophene ring.

-

H-d (4H): The four protons of the two methylene groups at positions 5 and 6.

Predicted ¹H NMR Spectral Analysis

The ¹H NMR spectrum provides four key pieces of information for structure elucidation: the number of signals, their chemical shifts, the integration of peak areas, and the signal splitting patterns (multiplicity)[2].

Chemical Shift (δ)

The chemical shift indicates the electronic environment of a proton. Electronegative atoms or aromatic systems deshield nearby protons, causing them to resonate at a higher chemical shift (further downfield)[3].

-

H-a (Thiophene Proton): Protons on thiophene rings typically appear in the aromatic region. Due to the electron-donating nature of the sulfur atom and the electron-withdrawing carboxylate group, this proton is expected to be the most downfield signal after the aromatic region, likely around δ 7.0-7.5 ppm .

-

H-b (Methyl Ester Protons): The protons of a methyl ester are deshielded by the adjacent oxygen atom. They consistently appear in a well-defined region, predicted to be around δ 3.8 ppm [2].

-

H-c (Allylic-type Protons): The methylene protons at positions 4 and 7 are adjacent to the thiophene ring's double bond system. This proximity causes deshielding, shifting them downfield relative to typical aliphatic protons. Based on data from structurally similar compounds, their chemical shift is predicted to be in the range of δ 2.7-2.9 ppm [4][5].

-

H-d (Aliphatic Protons): The methylene protons at positions 5 and 6 are standard aliphatic protons and are the most shielded in the molecule. They are expected to resonate upfield, around δ 1.8-2.0 ppm [4][5].

Integration

The area under each NMR signal is proportional to the number of protons it represents. For this molecule, the expected integration ratio of the signals will be:

H-a : H-b : H-c : H-d = 1 : 3 : 4 : 4

Verifying this ratio is a critical step in confirming the structure.

Multiplicity and Coupling Constants (J)

Signal splitting, or multiplicity, arises from the interaction of a proton with its non-equivalent neighboring protons (spin-spin coupling)[6][7]. The pattern is described by the n+1 rule, where 'n' is the number of equivalent neighboring protons. The distance between the split peaks is the coupling constant (J), measured in Hertz (Hz)[8].

-

H-a (Singlet): This proton has no adjacent protons, so it will appear as a sharp singlet (s).

-

H-b (Singlet): These methyl protons are isolated by the oxygen and carbonyl group and have no neighboring protons. They will appear as a singlet (s).

-

H-c (Triplet): The four protons at positions 4 and 7 are equivalent. Each is adjacent to two protons at positions 5 and 6, respectively. Therefore, this signal is expected to be a triplet (t) (n=2, so 2+1=3). The vicinal coupling constant (³J) is anticipated to be in the range of 5-7 Hz.

-

H-d (Multiplet): The four protons at positions 5 and 6 are adjacent to the protons at C4 and C7. Due to coupling with these neighbors, this signal will appear as a more complex multiplet (m).

Summary of Predicted ¹H NMR Data

The predicted spectral data are consolidated in the table below for easy reference.

| Signal Label | Proton Assignment | Predicted Chemical Shift (δ, ppm) | Integration | Multiplicity | Coupling Constant (J, Hz) |

| H-a | Thiophene C3-H | 7.0 - 7.5 | 1H | Singlet (s) | N/A |

| H-b | -OCH₃ | ~ 3.8 | 3H | Singlet (s) | N/A |

| H-c | -CH₂- (C4, C7) | 2.7 - 2.9 | 4H | Triplet (t) | ³J ≈ 5-7 |

| H-d | -CH₂- (C5, C6) | 1.8 - 2.0 | 4H | Multiplet (m) | - |

Visualization of Key Coupling Interactions

The following diagram illustrates the through-bond spin-spin coupling that gives rise to the predicted splitting patterns for the aliphatic protons.

Caption: Key ³J (vicinal) coupling between adjacent methylene groups.

Standard Operating Protocol for ¹H NMR Data Acquisition

This protocol is designed for a standard 400 MHz NMR spectrometer and ensures the acquisition of high-quality, reproducible data.

5.1. Sample Preparation

-

Mass Determination: Accurately weigh approximately 5-10 mg of the title compound.

-

Solvent Selection: Use a deuterated solvent in which the compound is fully soluble. Chloroform-d (CDCl₃) is a common choice.

-

Dissolution: Transfer the weighed sample into a clean, dry vial. Add approximately 0.7 mL of the deuterated solvent[9]. Ensure complete dissolution; vortex if necessary.

-

Filtration: To remove any particulate matter which can degrade spectral quality, filter the solution through a small cotton or glass wool plug in a Pasteur pipette directly into a clean, high-quality 5 mm NMR tube.

-

Standard: Add a small amount of tetramethylsilane (TMS) as an internal reference (δ = 0.00 ppm)[2].

5.2. Spectrometer Setup and Data Acquisition

Causality: The chosen parameters represent a balance between achieving a high signal-to-noise ratio and maintaining quantitative accuracy for routine structural confirmation[10].

-

Instrument Insertion & Locking: Insert the sample into the spectrometer. Lock the field onto the deuterium signal of the solvent.

-

Shimming: Perform automatic or manual shimming to optimize the magnetic field homogeneity, which is crucial for achieving sharp, well-resolved peaks.

-

Set Acquisition Parameters:

-

Spectrometer Frequency: 400 MHz (for ¹H).

-

Pulse Angle: 45°. Rationale: A 45° pulse provides a strong signal while allowing for a shorter relaxation delay compared to a 90° pulse, optimizing experimental time[10].

-

Acquisition Time (AT): 4 seconds. Rationale: This duration ensures sufficient data point resolution to accurately define peak shapes and resolve coupling constants.

-

Relaxation Delay (D1): 1 second. Rationale: A 1-second delay is generally sufficient for protons in a molecule of this size to relax, preventing signal saturation.

-

Number of Scans (NS): 16. Rationale: Co-adding 16 scans improves the signal-to-noise ratio by a factor of 4 (√16), which is typically adequate for a sample of this concentration.

-

Spectral Width (SW): 16 ppm (-2 to 14 ppm). Rationale: This range encompasses all common proton signals in organic molecules.

-

-

Acquisition: Start the acquisition[11].

5.3. Data Processing

-

Fourier Transformation (FT): Apply an exponential window function (line broadening of ~0.3 Hz) to the Free Induction Decay (FID) to improve the signal-to-noise ratio, followed by a Fourier transform.

-

Phasing: Manually or automatically phase the spectrum to ensure all peaks have a pure absorption lineshape.

-

Baseline Correction: Apply a polynomial function to correct the baseline for a flat and level appearance.

-

Referencing: Calibrate the chemical shift scale by setting the TMS signal to δ 0.00 ppm.

-

Integration: Integrate all signals and normalize the values according to one of the well-defined peaks (e.g., set the singlet for H-a to 1.0).

Conclusion

The ¹H NMR spectrum of Methyl 4,5,6,7-tetrahydro-1-benzothiophene-2-carboxylate provides a distinct and unambiguous fingerprint for its structural verification. The presence of four unique signals with the predicted chemical shifts, a 1:3:4:4 integration ratio, and the characteristic singlet, triplet, and multiplet splitting patterns collectively confirm the molecular structure. This guide provides researchers and drug development professionals with the necessary framework to confidently acquire, interpret, and report the ¹H NMR data for this important class of heterocyclic compounds. Adherence to the described protocol ensures high-quality data that meets the rigorous standards of scientific integrity.

References

[6] How to read NMR spectra from the basics (chemical shift, integration ratio, coupling) - JEOL. [2] 6.6: ¹H NMR Spectra and Interpretation (Part I) - Chemistry LibreTexts. [12] Complete analysis of the 1H nmr spectrum of tetrahydrothiophene - ResearchGate. [4] 3-Methyl-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxylic Acid - MDPI. [10] Chapter 5: Acquiring 1 H and 13 C Spectra - Books. [5] (PDF) 3-Methyl-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxylic Acid - ResearchGate. [8] NMR Spectroscopy :: 5-HMR-3 Spin-Spin Splitting: J-Coupling - Organic Chemistry Data. [1] Discovery, Synthesis, and In Vitro Characterization of 2,3 Derivatives of 4,5,6,7-Tetrahydro-Benzothiophene as Potent Modulators - ACS Publications. [3] NMR - Interpretation - Chemistry LibreTexts. [7] Spin-spin splitting and coupling - Coupling in 1H NMR - Organic Chemistry at CU Boulder. [9] NMR Sample Preparation - Western University. [11] NMR Experiment Procedure - Emory University.

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. 3-Methyl-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxylic Acid [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. How to read NMR spectra from the basics (chemical shift, integration ratio, coupling) | Column | JEOL [jeol.com]

- 7. orgchemboulder.com [orgchemboulder.com]

- 8. organicchemistrydata.org [organicchemistrydata.org]

- 9. publish.uwo.ca [publish.uwo.ca]

- 10. books.rsc.org [books.rsc.org]

- 11. emory.edu [emory.edu]

- 12. researchgate.net [researchgate.net]

mass spectrometry of Methyl 4,5,6,7-tetrahydro-1-benzothiophene-2-carboxylate

An In-depth Technical Guide to the Mass Spectrometry of Methyl 4,5,6,7-tetrahydro-1-benzothiophene-2-carboxylate

Introduction: Contextualizing the Analysis

Methyl 4,5,6,7-tetrahydro-1-benzothiophene-2-carboxylate is a sulfur-containing heterocyclic compound of significant interest in medicinal chemistry and drug development.[1] Thiophene scaffolds are considered "privileged" structures due to their versatile pharmacophoric properties and their role as bioisosteres for phenyl rings, often improving a drug candidate's metabolic stability and binding affinity.[1] As such, the unambiguous structural confirmation and purity assessment of these molecules are critical checkpoints in the synthetic and drug discovery workflow.

Mass spectrometry (MS), particularly when coupled with gas chromatography (GC-MS), stands as a definitive analytical technique for this purpose. It provides precise molecular weight information and, crucially, generates reproducible fragmentation patterns that serve as a structural fingerprint. This guide provides a detailed examination of the mass spectrometric behavior of Methyl 4,5,6,7-tetrahydro-1-benzothiophene-2-carboxylate, focusing on the principles of fragmentation under electron ionization (EI) and outlining a robust analytical protocol for its characterization.

Part 1: Theoretical & Structural Foundation

Before delving into the mass spectrum itself, understanding the molecule's structure and the principles of the chosen analytical technique is paramount. The selection of Gas Chromatography-Mass Spectrometry with Electron Ionization (GC-MS with EI) is a deliberate choice driven by the compound's chemical nature.

Compound Characteristics:

-

Molecular Formula: C₁₀H₁₂O₂S

-

Monoisotopic Molecular Weight: 196.06 Da

-

Key Structural Features:

-

Aromatic Thiophene Ring: A stable heterocyclic moiety.

-

Methyl Ester Group (-COOCH₃): A common site for predictable fragmentation.

-

Fused Tetrahydro (Cyclohexene) Ring: A saturated carbocyclic ring that introduces specific fragmentation possibilities.

-

The compound's relatively low polarity and sufficient volatility make it an ideal candidate for GC-MS analysis, which requires the analyte to be stable in a heated gas stream.[2] Electron Ionization (70 eV) is selected as the ionization method because it is a robust, high-energy technique that induces extensive and reproducible fragmentation, providing rich structural information.[3]

Part 2: Experimental Protocol for GC-MS Analysis

A self-validating protocol is one where the parameters are chosen to ensure reproducibility, sensitivity, and the prevention of analyte degradation. The following protocol is designed for the robust analysis of Methyl 4,5,6,7-tetrahydro-1-benzothiophene-2-carboxylate.

Workflow Diagram

Sources

Methodological & Application

Application Notes & Protocols: Methyl 4,5,6,7-tetrahydro-1-benzothiophene-2-carboxylate as a Versatile Synthetic Building Block

Abstract

The 4,5,6,7-tetrahydro-1-benzothiophene scaffold is a privileged structure in medicinal chemistry, forming the core of numerous pharmacologically active agents.[1][2] Its synthetic accessibility and the potential for diverse functionalization make it a highly attractive starting point for drug discovery campaigns. This guide provides an in-depth exploration of methyl 4,5,6,7-tetrahydro-1-benzothiophene-2-carboxylate, a key building block for accessing this scaffold. We will detail its efficient synthesis via the Gewald reaction, present its key physicochemical properties, and provide validated, step-by-step protocols for its conversion into high-value downstream intermediates, including the corresponding carboxylic acid, amides, and alcohols. The causality behind experimental choices is explained throughout, offering field-proven insights for researchers, medicinal chemists, and drug development professionals aiming to leverage this versatile molecule in their synthetic programs.

Introduction: The Significance of the Tetrahydro-benzothiophene Scaffold

The fusion of a thiophene ring with a cyclohexene moiety creates the 4,5,6,7-tetrahydro-1-benzothiophene system, a heterocyclic motif that has garnered significant attention in pharmaceutical research. Derivatives of this scaffold have been shown to exhibit a wide array of biological activities, including anti-inflammatory, antimicrobial, anticancer, and neuroprotective properties.[1][2] A notable application is in the development of modulators for the Retinoic Acid Receptor-related Orphan Receptor γt (RORγt), a critical target for treating autoimmune diseases.[3][4]

The strategic value of methyl 4,5,6,7-tetrahydro-1-benzothiophene-2-carboxylate lies in its dual functionality: the ester group at the 2-position serves as a versatile handle for a multitude of chemical transformations, while the thiophene core provides a stable and tunable platform for further derivatization. Its synthesis is most commonly and efficiently achieved through the multi-component Gewald reaction, a testament to its practical utility in both academic and industrial settings.[5][6]

Synthesis of the Core Building Block

The Gewald three-component reaction is a one-pot synthesis that provides a convergent and atom-economical route to 2-aminothiophenes. For the synthesis of the title compound's precursor, ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate, the reaction involves a ketone (cyclohexanone), an activated nitrile (ethyl cyanoacetate), and elemental sulfur, typically in the presence of a basic catalyst.

Underlying Mechanism: The Gewald Reaction

The reaction proceeds through a well-established sequence of steps that ensures high yields and purity of the desired product.[7]

-

Knoevenagel Condensation: The reaction is initiated by a base-catalyzed Knoevenagel condensation between the ketone (cyclohexanone) and the active methylene compound (ethyl cyanoacetate). This step forms a stable α,β-unsaturated intermediate.

-

Michael Addition of Sulfur: Elemental sulfur (typically S₈) is activated by the base and adds to the β-position of the Knoevenagel product.

-

Ring Closure and Tautomerization: The sulfurated intermediate undergoes an intramolecular cyclization via nucleophilic attack of the sulfur anion onto the nitrile group. Subsequent tautomerization leads to the formation of the stable 2-aminothiophene ring.

Caption: Saponification of the methyl ester to the carboxylic acid.

Protocol: Synthesis of 4,5,6,7-Tetrahydro-1-benzothiophene-2-carboxylic acid

Materials:

-

Methyl or Ethyl 4,5,6,7-tetrahydro-1-benzothiophene-2-carboxylate derivative

-

Sodium Hydroxide (NaOH)

-

Ethanol (EtOH)

-

Hydrochloric Acid (HCl, concentrated or 2M)

-

Dichloromethane (DCM)

Procedure:

-

Suspend the starting ester (e.g., 2-amino derivative, 10 mmol) in ethanol (50 mL) in a round-bottom flask. [8]2. Add a 2M aqueous solution of NaOH (45 mL, 90 mmol). The excess base ensures complete saponification.

-

Heat the mixture to 60-80°C and stir for 4-12 hours, monitoring by TLC until the starting material is consumed. [8]4. Cool the reaction mixture to room temperature and concentrate under reduced pressure to remove the ethanol.

-

Wash the remaining aqueous solution with DCM (2 x 50 mL) to remove any non-polar impurities.

-

Cool the aqueous layer in an ice bath and carefully acidify to pH 2 with concentrated HCl. A precipitate will form.

-

Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum to yield the carboxylic acid.

Rationale:

-

Base Hydrolysis (Saponification): This is a robust and high-yielding method for ester cleavage. The use of a co-solvent like ethanol helps to solubilize the organic ester in the aqueous base.

-

Acidification: Protonation of the carboxylate salt is necessary to precipitate the neutral carboxylic acid, which is typically much less soluble in water.

Amide Bond Formation

The formation of amides is arguably the most critical reaction in medicinal chemistry for exploring structure-activity relationships (SAR). The carboxylic acid synthesized above is an ideal precursor for coupling with a diverse range of amines.

Caption: General scheme for amide coupling.

Protocol: General Procedure for Amide Coupling using HATU

Materials:

-

4,5,6,7-Tetrahydro-1-benzothiophene-2-carboxylic acid derivative

-

Desired amine (1.1 equivalents)

-

HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (1.2 equivalents)

-

DIPEA (N,N-Diisopropylethylamine) (2.0 equivalents)

-

Anhydrous DMF (N,N-Dimethylformamide)

Procedure:

-

Dissolve the carboxylic acid (1.0 mmol) in anhydrous DMF (10 mL) in a dry flask under an inert atmosphere (e.g., nitrogen or argon).

-

Add the amine (1.1 mmol), followed by DIPEA (2.0 mmol).

-

Stir the solution for 5 minutes, then add HATU (1.2 mmol) in one portion.

-

Stir the reaction at room temperature for 2-12 hours. Monitor progress by TLC or LC-MS.

-

Upon completion, dilute the reaction mixture with ethyl acetate (50 mL) and wash successively with 5% aqueous LiCl solution (3 x 20 mL), saturated aqueous NaHCO₃ (2 x 20 mL), and brine (1 x 20 mL).

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography (silica gel) using an appropriate solvent system (e.g., hexanes/ethyl acetate) to obtain the pure amide.

Rationale:

-

Coupling Agent: HATU is a highly efficient coupling reagent that activates the carboxylic acid by forming a reactive O-acylisourea intermediate, which is readily attacked by the amine. It is known for its fast reaction times and suppression of racemization. [9]* Base: DIPEA is a non-nucleophilic hindered base used to neutralize the hexafluorophosphate salt formed during the reaction and to deprotonate the amine, enhancing its nucleophilicity.

-

Work-up: The aqueous LiCl wash is particularly effective at removing residual DMF, which can be difficult to remove by evaporation alone.

Further Derivatization: Reduction and Substitution

The tetrahydro-benzothiophene core allows for further modifications, expanding the chemical space accessible from this building block.

A. Reduction of a 3-Formyl Group In cases where a 3-formyl derivative is used or synthesized, it can be chemoselectively reduced to a methyl group, providing another point of diversification. [10] Protocol: Reduction of 3-formyl-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxylic acid

Materials:

-

3-formyl-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxylic acid

-

Triethylsilane (Et₃SiH) (2.0 equivalents)

-

Iodine (I₂) (1.0 equivalent)

-

Dichloromethane (DCM)

Procedure:

-

Dissolve the 3-formyl starting material (1.0 eq) in DCM in a flask and cool to 0°C in an ice bath. [10][11]2. Add triethylsilane (2.0 eq) to the stirred solution.

-

Add iodine (1.0 eq) portion-wise, maintaining the temperature between 0-5°C.

-

Stir the reaction at 0-5°C for 10 minutes, then allow it to warm to room temperature and stir for an additional 45 minutes. [11]5. Quench the reaction by adding an aqueous solution of sodium bisulfite (20%).

-

Separate the organic layer, wash with 0.5 N HCl, water, and brine.

-

Dry the organic layer over Na₂SO₄, filter, and concentrate to yield the crude 3-methyl product, which can be purified by recrystallization. [11] Rationale:

-

Reducing System: The combination of triethylsilane and iodine generates HI in situ, which, along with the hydrosilane, forms a powerful system for the chemoselective reduction of aldehydes to methyl groups while leaving the carboxylic acid intact. [10]This showcases the potential for orthogonal reactivity within the molecule.

Case Study: Application in RORγt Modulator Synthesis

Derivatives of the 4,5,6,7-tetrahydro-1-benzothiophene core have been successfully developed as potent modulators of RORγt. [3][4]A common synthetic strategy involves the elaboration of the 2- and 3-positions of the thiophene ring.

Caption: Simplified workflow for the synthesis of a RORγt modulator.

This synthetic pathway demonstrates the power of the building block. The initial 2-amino and 3-carboxylate groups are sequentially functionalized using standard amide coupling reactions to build up the complex final molecule. This modular approach allows for the rapid generation of a library of compounds for SAR studies by simply varying the amines used in steps 2 and 3. [8][9]

Conclusion

Methyl 4,5,6,7-tetrahydro-1-benzothiophene-2-carboxylate and its derivatives are exceptionally valuable building blocks in modern synthetic and medicinal chemistry. Their straightforward synthesis via the Gewald reaction, coupled with the versatile reactivity of the ester and other functional handles, provides a reliable and efficient platform for accessing complex molecular architectures. The protocols and insights provided in this guide are intended to empower researchers to confidently incorporate this scaffold into their drug discovery and development programs, paving the way for the next generation of therapeutics.

References

-

Ruso, S., et al. (2010). 3-Methyl-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxylic Acid. Molbank, 2010(2), M648. Available at: [Link]

-

Al-Awadhi, F., et al. (2023). Discovery, Synthesis, and In Vitro Characterization of 2,3 Derivatives of 4,5,6,7-Tetrahydro-Benzothiophene as Potent Modulators of Retinoic Acid Receptor-Related Orphan Receptor γt. Journal of Medicinal Chemistry. Available at: [Link]

-

ChemSynthesis. (n.d.). methyl 5-tert-butyl-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxylate. ChemSynthesis. Available at: [Link]

-

Asiri, A. M., & Badahdah, S. O. (2010). Methyl 2-(2-hydroxybenzylideneamino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate. Acta Crystallographica Section E: Structure Reports Online, 66(8), o1929. Available at: [Link]

-

MDPI. (2010). 3-Methyl-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxylic Acid. MDPI. Available at: [Link]

-

Al-Awadhi, F., et al. (2023). Discovery, Synthesis, and In Vitro Characterization of 2,3 Derivatives of 4,5,6,7-Tetrahydro-Benzothiophene as Potent Modulators of Retinoic Acid Receptor-Related Orphan Receptor γt. PMC - PubMed Central. Available at: [Link]

-

International Journal of Pharmaceutical Sciences. (2024). Benzothiophene: Assorted Bioactive Effects. International Journal of Pharmaceutical Sciences and Research. Available at: [Link]

-

PubMed. (2023). Discovery, Synthesis, and In Vitro Characterization of 2,3 Derivatives of 4,5,6,7-Tetrahydro-Benzothiophene as Potent Modulators of Retinoic Acid Receptor-Related Orphan Receptor γt. PubMed. Available at: [Link]

-

The Journal of Organic Chemistry. (2020). Mechanisms of the Gewald Synthesis of 2-Aminothiophenes from Elemental Sulfur. ACS Publications. Available at: [Link]

-

Preprints.org. (2024). An Overview of the Pharmacological Activities and Synthesis of Benzothiophene Derivatives. Preprints.org. Available at: [Link]

-

ACS Publications. (2023). Discovery, Synthesis, and In Vitro Characterization of 2,3 Derivatives of 4,5,6,7-Tetrahydro-Benzothiophene as Potent Modulators. ACS Publications. Available at: [Link]

-

The Journal of Organic Chemistry. (2020). Mechanisms of the Gewald synthesis of 2-aminothiophenes from elemental sulfur. ACS Publications. Available at: [Link]

-

ResearchGate. (2010). Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. ResearchGate. Available at: [Link]

-

MDPI. (2021). Synthesis and Investigations of Building Blocks with Dibenzo[b,f] Oxepine for Use in Photopharmacology. MDPI. Available at: [Link]

-

Arkivoc. (2010). Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. Arkivoc. Available at: [Link]

Sources

- 1. ijpsjournal.com [ijpsjournal.com]

- 2. benthamdirect.com [benthamdirect.com]

- 3. Discovery, Synthesis, and In Vitro Characterization of 2,3 Derivatives of 4,5,6,7-Tetrahydro-Benzothiophene as Potent Modulators of Retinoic Acid Receptor-Related Orphan Receptor γt - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Discovery, Synthesis, and In Vitro Characterization of 2,3 Derivatives of 4,5,6,7-Tetrahydro-Benzothiophene as Potent Modulators of Retinoic Acid Receptor-Related Orphan Receptor γt - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. arkat-usa.org [arkat-usa.org]

- 7. pubs.acs.org [pubs.acs.org]

- 8. pubs.acs.org [pubs.acs.org]

- 9. pubs.acs.org [pubs.acs.org]

- 10. 3-Methyl-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxylic Acid [mdpi.com]

- 11. researchgate.net [researchgate.net]

The Versatile Scaffold: Application Notes and Protocols for Methyl 4,5,6,7-tetrahydro-1-benzothiophene-2-carboxylate

Introduction: A Privileged Heterocycle in Modern Chemistry

Methyl 4,5,6,7-tetrahydro-1-benzothiophene-2-carboxylate is a prominent member of the tetrahydrobenzothiophene family, a class of sulfur-containing heterocycles that has garnered significant attention in medicinal chemistry and materials science.[1] The inherent structural features of this scaffold—a fused thiophene and cyclohexane ring system—confer a unique three-dimensional architecture that is amenable to a wide array of chemical transformations. This guide provides an in-depth exploration of the key reactions of this versatile ester, offering detailed protocols and mechanistic insights for researchers in drug discovery and chemical synthesis. The derivatization of this core structure is crucial for modulating its pharmacological properties, which span a wide range of activities including antibacterial, anti-inflammatory, and anticancer effects.[1][2][3]

Core Reactivity: The Ester Functional Group as a Gateway to Diversity

The reactivity of Methyl 4,5,6,7-tetrahydro-1-benzothiophene-2-carboxylate is largely dictated by the ester functional group at the 2-position of the thiophene ring. This ester serves as a versatile handle for the introduction of diverse functionalities through several key transformations, including hydrolysis, amidation, and reduction. Furthermore, the thiophene ring itself can participate in cross-coupling reactions, although this typically requires prior functionalization.

Saponification: Accessing the Carboxylic Acid Core

The hydrolysis of the methyl ester to the corresponding carboxylic acid is a fundamental transformation that opens the door to a vast array of subsequent reactions, most notably amidation. Standard base-catalyzed hydrolysis (saponification) is a reliable method for this conversion.

Mechanistic Insight: BAc2 Pathway

The saponification of methyl esters typically proceeds through a bimolecular acyl-oxygen cleavage (BAc2) mechanism.[4] The hydroxide ion acts as a nucleophile, attacking the electrophilic carbonyl carbon of the ester. This results in the formation of a tetrahedral intermediate, which then collapses to expel the methoxide leaving group, yielding the carboxylate salt. Subsequent acidification protonates the carboxylate to afford the desired carboxylic acid.

Caption: Workflow for the saponification of Methyl 4,5,6,7-tetrahydro-1-benzothiophene-2-carboxylate.

Protocol: Saponification of Methyl 4,5,6,7-tetrahydro-1-benzothiophene-2-carboxylate

This protocol is adapted from standard procedures for methyl ester hydrolysis.[5][6]

Materials:

-

Methyl 4,5,6,7-tetrahydro-1-benzothiophene-2-carboxylate

-

Methanol (MeOH)

-

Sodium hydroxide (NaOH)

-

Water (deionized)

-

Hydrochloric acid (HCl), 1 M

-

Ethyl acetate (EtOAc)

-

Brine (saturated NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Dissolution: In a round-bottom flask, dissolve Methyl 4,5,6,7-tetrahydro-1-benzothiophene-2-carboxylate (1.0 eq) in a mixture of methanol and water (e.g., 2:1 v/v).

-

Addition of Base: Add sodium hydroxide (1.5 - 2.0 eq) to the solution.

-

Reflux: Equip the flask with a reflux condenser and heat the mixture to reflux (typically 60-80 °C) with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Cooling and Acidification: Once the reaction is complete, cool the mixture to room temperature. Carefully add 1 M HCl solution dropwise with stirring until the pH of the solution is acidic (pH ~2-3), which will cause the carboxylic acid to precipitate.

-

Extraction: Extract the aqueous mixture with ethyl acetate (3 x volume of the aqueous layer).

-

Washing: Combine the organic layers and wash with water and then with brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to yield the crude 4,5,6,7-tetrahydro-1-benzothiophene-2-carboxylic acid.

-

Purification (Optional): The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes).

Amidation: Building Blocks for Bioactive Molecules

The synthesis of amides from the corresponding carboxylic acid is a cornerstone of medicinal chemistry. The 4,5,6,7-tetrahydro-1-benzothiophene-2-carboxamide core is found in numerous compounds with interesting biological activities.[7][8] This transformation is typically achieved by activating the carboxylic acid followed by reaction with a primary or secondary amine.

Mechanistic Insight: Carbodiimide-Mediated Amide Bond Formation

A common method for amide bond formation involves the use of a coupling agent such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC). EDC activates the carboxylic acid to form a highly reactive O-acylisourea intermediate. This intermediate is then susceptible to nucleophilic attack by the amine, leading to the formation of the amide bond and the release of a soluble urea byproduct.

Caption: Simplified workflow for EDC-mediated amidation.

Protocol: EDC-Coupling for Amide Synthesis

This protocol is based on general procedures for EDC-mediated amidation.[8]

Materials:

-

4,5,6,7-Tetrahydro-1-benzothiophene-2-carboxylic acid

-

Primary or secondary amine of choice

-

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

-

(Optional) 1-Hydroxybenzotriazole (HOBt) or N-Hydroxysuccinimide (NHS)

-

Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)

-

Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Inert atmosphere (Nitrogen or Argon)

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Reactant Preparation: In a dry round-bottom flask under an inert atmosphere, dissolve 4,5,6,7-tetrahydro-1-benzothiophene-2-carboxylic acid (1.0 eq) in anhydrous DCM or DMF.

-

Addition of Reagents: Add the amine (1.0-1.2 eq), EDC (1.2-1.5 eq), and optionally HOBt or NHS (1.2-1.5 eq).

-

Base Addition: Add a tertiary amine base such as TEA or DIPEA (2.0-3.0 eq) to the reaction mixture.

-

Reaction: Stir the mixture at room temperature for 12-24 hours. Monitor the reaction progress by TLC.

-

Work-up: Dilute the reaction mixture with DCM and wash sequentially with saturated aqueous NaHCO₃ solution, water, and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude amide by column chromatography on silica gel using an appropriate solvent system (e.g., hexanes/ethyl acetate).

| Parameter | Condition | Rationale |

| Solvent | Anhydrous DCM or DMF | To ensure a water-free environment to prevent hydrolysis of the activated intermediate. |

| Coupling Agent | EDC | A water-soluble carbodiimide that facilitates the formation of a soluble urea byproduct, simplifying purification. |

| Additive | HOBt or NHS | Can suppress side reactions and racemization (if applicable). |

| Base | TEA or DIPEA | To neutralize any acidic byproducts and facilitate the reaction. |

Reduction: From Ester to Primary Alcohol

The reduction of the ester functionality to a primary alcohol, (4,5,6,7-tetrahydro-1-benzothiophen-2-yl)methanol, provides another key intermediate for further derivatization, such as etherification or oxidation to the corresponding aldehyde.

Mechanistic Insight: Lithium Aluminum Hydride (LAH) Reduction

Lithium aluminum hydride (LAH) is a powerful reducing agent capable of reducing esters to primary alcohols.[9][10] The reaction proceeds via the nucleophilic addition of a hydride ion (H⁻) from the AlH₄⁻ complex to the carbonyl carbon of the ester. This forms a tetrahedral intermediate which then eliminates an alkoxide, in this case, methoxide, to yield an aldehyde intermediate. The aldehyde is then rapidly reduced by another equivalent of hydride to form the primary alcohol upon acidic workup.[9]

Caption: Stepwise reduction of the ester to a primary alcohol using LiAlH4.

Protocol: LAH Reduction of the Ester

This protocol is based on standard procedures for the LAH reduction of esters.[11] Caution: Lithium aluminum hydride is a highly reactive and pyrophoric reagent that reacts violently with water. All manipulations should be carried out under a dry, inert atmosphere by trained personnel.

Materials:

-

Methyl 4,5,6,7-tetrahydro-1-benzothiophene-2-carboxylate

-

Lithium aluminum hydride (LAH)

-

Anhydrous tetrahydrofuran (THF) or diethyl ether (Et₂O)

-

Sodium sulfate decahydrate (Na₂SO₄·10H₂O) or Rochelle's salt (potassium sodium tartrate)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Round-bottom flask

-

Dropping funnel

-

Magnetic stirrer and stir bar

-

Inert atmosphere (Nitrogen or Argon)

-

Ice bath

-

Buchner funnel and filter flask

Procedure:

-

LAH Suspension: In a dry, three-necked round-bottom flask equipped with a magnetic stir bar, dropping funnel, and nitrogen inlet, prepare a suspension of LAH (1.5-2.0 eq) in anhydrous THF under a nitrogen atmosphere.

-

Cooling: Cool the LAH suspension to 0 °C using an ice bath.

-

Substrate Addition: Dissolve Methyl 4,5,6,7-tetrahydro-1-benzothiophene-2-carboxylate (1.0 eq) in anhydrous THF and add it dropwise to the cooled LAH suspension via the dropping funnel with vigorous stirring.

-

Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates complete consumption of the starting material.

-

Quenching (Fieser workup): Cool the reaction mixture back to 0 °C. Cautiously and slowly add water (x mL, where x = grams of LAH used) dropwise to quench the excess LAH. Then, add 15% aqueous NaOH (x mL), followed by water (3x mL). This should result in a granular precipitate that is easy to filter.

-

Filtration and Extraction: Filter the mixture through a pad of Celite® and wash the filter cake thoroughly with THF or ethyl acetate.

-

Drying and Concentration: Combine the filtrate and washes, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude alcohol by column chromatography on silica gel if necessary.

Suzuki-Miyaura Cross-Coupling: Forging New Carbon-Carbon Bonds

While the parent Methyl 4,5,6,7-tetrahydro-1-benzothiophene-2-carboxylate is not directly suitable for Suzuki-Miyaura cross-coupling, this powerful reaction can be employed on a halogenated derivative of the thiophene ring. This allows for the introduction of aryl or vinyl substituents, significantly expanding the chemical space accessible from this scaffold. The Suzuki-Miyaura reaction is a palladium-catalyzed cross-coupling between an organoboron compound and an organic halide or triflate.

Hypothetical Application: Suzuki-Miyaura Coupling of a Brominated Derivative

A plausible synthetic route would involve the bromination of the thiophene ring, likely at the 3-position, followed by a Suzuki-Miyaura coupling.

Caption: A potential pathway for Suzuki-Miyaura coupling via a brominated intermediate.

A detailed protocol for this specific transformation would require experimental validation. However, a general procedure for the Suzuki-Miyaura coupling of a thienyl bromide would be as follows:

General Protocol: Suzuki-Miyaura Coupling

Materials:

-

Brominated Methyl 4,5,6,7-tetrahydro-1-benzothiophene-2-carboxylate derivative

-

Arylboronic acid

-

Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf))

-

Base (e.g., K₂CO₃, Cs₂CO₃)

-

Solvent (e.g., Toluene, Dioxane, DMF)

-

Water

-

Inert atmosphere (Nitrogen or Argon)

Procedure:

-

Reaction Setup: In a Schlenk flask under an inert atmosphere, combine the brominated substrate (1.0 eq), the arylboronic acid (1.2-1.5 eq), the palladium catalyst (0.01-0.05 eq), and the base (2.0-3.0 eq).

-

Solvent Addition: Add the degassed solvent system (e.g., toluene/water).

-

Heating: Heat the reaction mixture to the appropriate temperature (typically 80-110 °C) with stirring. Monitor the reaction by TLC or GC-MS.

-

Work-up: After completion, cool the reaction to room temperature and dilute with an organic solvent like ethyl acetate. Wash with water and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

-

Purification: Purify the crude product by column chromatography.

Conclusion

Methyl 4,5,6,7-tetrahydro-1-benzothiophene-2-carboxylate is a highly valuable synthetic intermediate. The protocols and insights provided in this guide are intended to empower researchers to explore the rich chemistry of this scaffold. The ability to readily convert the ester to a carboxylic acid, an amide, or an alcohol, coupled with the potential for C-C bond formation via cross-coupling reactions, underscores the immense potential of this molecule in the development of novel therapeutics and functional materials. As with any chemical synthesis, the protocols provided herein may require optimization for specific substrates and desired outcomes.

References

-

Al-Ghorbani, M., et al. (2023). Discovery, Synthesis, and In Vitro Characterization of 2,3 Derivatives of 4,5,6,7-Tetrahydro-Benzothiophene as Potent Modulators of Retinoic Acid Receptor-Related Orphan Receptor γt. Journal of Medicinal Chemistry, 66(10), 6743–6764. [Link]

-

Jayaraman, S. R., Sridharan, M., & Nagappan, R. (2010). 3-Methyl-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxylic Acid. Molbank, 2010(1), M648. [Link]

-

Akkurt, M., et al. (2008). Methyl 2-(2-hydroxybenzylideneamino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate. Acta Crystallographica Section E: Structure Reports Online, 64(8), o1689. [Link]

-

de Oliveira, C. S., et al. (2011). 2-Amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile. Acta Crystallographica Section E: Structure Reports Online, 67(1), o188. [Link]

-

Jayaraman, S. R., Sridharan, M., & Nagappan, R. (2010). 3-Methyl-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxylic Acid. ResearchGate. [Link]

-

ChemSynthesis. (n.d.). methyl 5-tert-butyl-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxylate. Retrieved from [Link]

-

Reis, J. (2023). Lithium Aluminum Hydride (LiAlH4) For Reduction of Carboxylic Acid Derivatives. Master Organic Chemistry. [Link]

-

Li, Y., et al. (2022). Design, synthesis and antibacterial evaluation of a novel class of tetrahydrobenzothiophene derivatives. RSC Medicinal Chemistry, 13(10), 1235-1240. [Link]

-

Master Organic Chemistry. (2023). The Mechanism For the Reduction of Esters by LiAlH4. [Link]

-

Al-Ghorbani, M., et al. (2023). Discovery, Synthesis, and In Vitro Characterization of 2,3 Derivatives of 4,5,6,7-Tetrahydro-Benzothiophene as Potent Modulators of Retinoic Acid Receptor-Related Orphan Receptor γt. ACS Publications. [Link]

-

Kamal, A., et al. (2024). An Overview of the Pharmacological Activities and Synthesis of Benzothiophene Derivatives. Current Organic Chemistry, 28. [Link]

-

LibreTexts Chemistry. (2023). Esters can be reduced to 1° alcohols using LiAlH4. [Link]

-

Organic Chemistry Portal. (n.d.). LAH, Lithium aluminum hydride, Lithium tetrahydridoaluminate. [Link]

-

Chen, P., et al. (2023). Discovery of novel tetrahydrobenzothiophene derivatives as MSBA inhibitors for antimicrobial agents. Bioorganic Chemistry, 142, 106932. [Link]

-

Organic Chemistry Portal. (n.d.). Suzuki Coupling. [Link]

-

Organic Syntheses. (n.d.). Boric acid-catalyzed amide formation from carboxylic acids and amines: N-benzyl-4-phenylbutyramide. [Link]

-

El-Sharkawy, K. A., et al. (2012). The Reaction of 2-Amino-4,5,6,7-tetrahydrobenzo[ b ]thiophenes with Benzoyl-Isothiocyanate: Synthesis of Annulated Thiophene Derivatives and Their Antitumor Evaluations. International Journal of Organic Chemistry, 2, 126-133. [Link]

-

Chemistry Stack Exchange. (2020). Unusual hydrolysis of methyl 2,4,6‐trimethylbenzoate. [Link]

-

The Chemists' Cookbook. (2025). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. [Link]

-

Common Organic Chemistry. (n.d.). Ester to Alcohol - Common Conditions. [Link]

-

PubMed. (2006). N-(3-Cyano-4,5,6,7-tetrahydro-1-benzothien-2-yl)amides as potent, selective, inhibitors of JNK2 and JNK3. [Link]

-

Arkivoc. (n.d.). Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. [Link]

-

Bentham Science. (2024). An Overview of the Pharmacological Activities and Synthesis of Benzothiophene Derivatives. [Link]

-

Al-Ghorbani, M., et al. (2023). Discovery, Synthesis, and In Vitro Characterization of 2,3 Derivatives of 4,5,6,7-Tetrahydro-Benzothiophene as Potent Modulators of Retinoic Acid Receptor-Related Orphan Receptor γt. PubMed. [Link]

-

Green Chemistry. (2007). Hydrolysis and saponification of methyl benzoates. [Link]

-

American Elements. (n.d.). Benzothiophenes. [Link]

-

RSC Publishing. (n.d.). Alkaline hydrolysis of the methyl esters of benzo[b]furan-2. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. chemrxiv.org [chemrxiv.org]

- 3. datapdf.com [datapdf.com]

- 4. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]

- 5. researchgate.net [researchgate.net]

- 6. Discovery, Synthesis, and In Vitro Characterization of 2,3 Derivatives of 4,5,6,7-Tetrahydro-Benzothiophene as Potent Modulators of Retinoic Acid Receptor-Related Orphan Receptor γt - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. ch.ic.ac.uk [ch.ic.ac.uk]

- 9. First Synthesis of 3-Acetyl-2-aminothiophenes Using the Gewald Reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Lithium Aluminum Hydride (LAH) [commonorganicchemistry.com]

- 11. US20090140201A1 - Solutions of lithium aluminium hydride - Google Patents [patents.google.com]

Introduction: The Tetrahydrobenzothiophene Scaffold as a Privileged Core in Medicinal Chemistry

An Application Guide to the Strategic Derivatization of Methyl 4,5,6,7-tetrahydro-1-benzothiophene-2-carboxylate for Drug Discovery

The 4,5,6,7-tetrahydro-1-benzothiophene moiety represents a cornerstone scaffold in modern medicinal chemistry. Its rigid, bicyclic structure, combined with the electronic properties of the thiophene ring, makes it an ideal template for the design of novel therapeutic agents. Derivatives of this core have demonstrated a remarkable breadth of biological activities, including potent antibacterial, anti-inflammatory, and anticancer properties.[1][2][3] This guide, intended for researchers and drug development professionals, provides a detailed exploration of the chemical derivatization of a key intermediate, Methyl 4,5,6,7-tetrahydro-1-benzothiophene-2-carboxylate.

Our focus is not merely on the recitation of synthetic steps but on the underlying strategic and mechanistic considerations that drive the successful generation of diverse chemical libraries. We will proceed from the synthesis of the essential precursor via the robust Gewald reaction, explore key derivatization pathways at multiple functional handles, and conclude with practical protocols and characterization data.

Part 1: Assembly of the Core Precursor via Gewald Aminothiophene Synthesis

The most efficient and widely adopted route to the functionalized tetrahydrobenzothiophene core is the Gewald multicomponent reaction.[4][5] This one-pot synthesis is prized for its operational simplicity and the direct assembly of the highly functionalized 2-aminothiophene system from readily available starting materials.

Mechanistic Rationale

The Gewald reaction proceeds through an initial Knoevenagel condensation between a ketone (cyclohexanone) and an active methylene nitrile (methyl or ethyl cyanoacetate), catalyzed by a base like morpholine.[6][7] This is followed by the addition of elemental sulfur to the resulting α,β-unsaturated nitrile. The subsequent intramolecular cyclization and tautomerization yield the final 2-aminothiophene product.[6] The elegance of this reaction lies in its convergence, rapidly building molecular complexity.

Caption: Workflow of the Gewald Aminothiophene Synthesis.

Protocol 1: Synthesis of Methyl 2-amino-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxylate

This protocol is adapted from established procedures for synthesizing the core precursor required for subsequent derivatizations.[1]

Materials:

-

Cyclohexanone

-

Methyl cyanoacetate

-

Elemental sulfur (S₈)

-

Morpholine

-

Ethanol (EtOH)

-

Ice bath

-

Magnetic stirrer and heating mantle

Procedure:

-

To a 250 mL round-bottom flask equipped with a magnetic stir bar, add cyclohexanone (0.1 mol), methyl cyanoacetate (0.1 mol), and ethanol (50 mL).

-

Cool the mixture in an ice bath with stirring.

-

Slowly add morpholine (0.02 mol) as a catalyst. The choice of a secondary amine base like morpholine is critical for efficiently promoting the initial condensation while minimizing side reactions.

-

After 15 minutes of stirring in the cold, add elemental sulfur (0.1 mol) portion-wise.

-

Remove the ice bath and fit the flask with a reflux condenser. Heat the reaction mixture to 80°C and maintain for 2-3 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

After completion, cool the mixture to room temperature. The product will often precipitate from the solution.

-

Collect the solid product by vacuum filtration and wash with cold ethanol to remove unreacted starting materials and impurities.

-

Recrystallize the crude product from ethanol to obtain pure Methyl 2-amino-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxylate as a crystalline solid.

-

Self-Validation: The final product should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity before proceeding to derivatization steps.

Part 2: Strategic Derivatization Pathways

The synthesized 2-amino-3-carboxylate scaffold offers two primary, electronically distinct handles for derivatization: the nucleophilic amino group at C2 and the electrophilic ester at C3. This section details protocols for modifying both sites.

Strategy A: Modification of the C3-Carboxylate Group

The methyl ester is a versatile starting point for creating amides, which are fundamental building blocks in drug molecules. This is a two-step process involving hydrolysis followed by amide coupling.

Step 1: Saponification to the Carboxylic Acid

The conversion of the ester to a carboxylic acid is essential to activate it for amide bond formation. This is achieved through base-catalyzed hydrolysis (saponification).

Protocol 2: Hydrolysis of the Methyl Ester [1]

-

Suspend Methyl 2-amino-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxylate (1 eq) in a mixture of ethanol and water (e.g., a 2:1 v/v ratio).

-

Add an excess of sodium hydroxide (NaOH, 2-3 eq) to the suspension.

-

Heat the mixture to reflux (approx. 80°C) for 4-6 hours until the reaction is complete (monitored by TLC).

-

Cool the reaction mixture to room temperature and concentrate it under reduced pressure to remove the ethanol.

-

Dilute the remaining aqueous solution with water and acidify to pH 2-3 using a cold, dilute solution of hydrochloric acid (e.g., 2N HCl). This protonates the carboxylate, causing the carboxylic acid product to precipitate.

-

Collect the solid by vacuum filtration, wash with cold water, and dry thoroughly.

Step 2: Amide Coupling

The newly formed carboxylic acid can be coupled with a diverse range of primary or secondary amines to generate a library of amide derivatives. Standard peptide coupling reagents are employed to facilitate this transformation.

Protocol 3: General Amide Coupling Procedure [8]

-

Dissolve the carboxylic acid (from Protocol 2, 1 eq) in an appropriate aprotic solvent like Dichloromethane (DCM) or Dimethylformamide (DMF).

-

Add the desired amine (1.1 eq) and a coupling agent such as EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide, 1.2 eq) and HOBt (Hydroxybenzotriazole, 1.2 eq). The HOBt is included to suppress racemization and improve reaction efficiency.

-

Add a non-nucleophilic base like Triethylamine (TEA, 2-3 eq) or N,N-Diisopropylethylamine (DIPEA) to neutralize the formation of HCl and drive the reaction forward.

-

Stir the reaction at room temperature for 12-24 hours.

-

Upon completion, dilute the reaction with the solvent and wash sequentially with 1N HCl, saturated NaHCO₃ solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.

-

Purify the resulting amide derivative using silica gel flash column chromatography.

Caption: Workflow for C3-Carboxylate Derivatization.

Strategy B: Modification of the C2-Amino Group

The nucleophilic 2-amino group is a prime target for introducing structural diversity through acylation or the formation of Schiff bases.

Protocol 4: N-Acylation with Acyl Chlorides [1]

-

Dissolve the 2-amino precursor (from Protocol 1, 1 eq) in a dry, aprotic solvent such as Dichloromethane (DCM).

-

Add a slight excess of a base, typically Triethylamine (TEA, 1.5 eq), to act as an acid scavenger.

-

Cool the solution to 0°C in an ice bath.

-

Add the desired acyl chloride (e.g., benzoyl chloride, 1.1 eq) dropwise with vigorous stirring. The low temperature helps to control the exothermicity of the reaction.

-

Allow the reaction to warm to room temperature and stir for 4-12 hours.

-

Perform a standard aqueous workup as described in Protocol 3 (wash with dilute acid, base, and brine).

-

Dry the organic layer, concentrate, and purify the N-acylated product by column chromatography or recrystallization.

Protocol 5: Schiff Base (Imine) Formation [9]

-

Dissolve the 2-amino precursor (1 eq) in pure ethanol and heat the solution to its boiling point.

-

In a separate flask, dissolve the desired aldehyde (e.g., 2-hydroxybenzaldehyde, 1 eq) in a minimal amount of hot ethanol.

-

Add the hot aldehyde solution to the amine solution. A catalytic amount of acetic acid can be added to facilitate the reaction.

-

Reflux the resulting mixture for 3-5 hours. The formation of the imine product is often indicated by a color change and precipitation.

-

Cool the mixture to room temperature, and then in an ice bath to maximize precipitation.

-

Collect the solid Schiff base product by filtration and recrystallize from ethanol to achieve high purity.

Part 3: Advanced Derivatization on the Thiophene Ring

While modifications at the C2 and C3 positions are most common, derivatization can also be performed on the thiophene ring itself, provided a suitable functional group is present. The following protocol illustrates a chemoselective reduction, highlighting the precise control that can be achieved.

Protocol 6: Chemoselective Reduction of a 3-Formyl Group [10][11]

This protocol demonstrates the reduction of a formyl group to a methyl group while leaving a carboxylic acid at the C2 position intact. The choice of triethylsilane (Et₃SiH) and iodine (I₂) is key; this system is a mild reducing agent that shows high chemoselectivity for carbonyls over carboxylic acids.[10]

Materials:

-

3-formyl-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxylic acid (starting material)

-

Triethylsilane (Et₃SiH)

-

Iodine (I₂)

-

Dichloromethane (DCM)

-

Aqueous sodium bisulfite solution (20%)

-

0.5N HCl

Procedure:

-

In an ice-cooled flask, dissolve the 3-formyl starting material (1 eq) and triethylsilane (2 eq) in DCM.

-

Add iodine (1 eq) portion-wise to the stirred, cooled mixture.

-

Stir the reaction at 0-5°C for 10 minutes, then allow it to warm to room temperature and stir for an additional 45 minutes.

-

Dilute the reaction with more DCM and quench by adding a 20% aqueous solution of sodium bisulfite to consume any remaining iodine.

-

Separate the organic layer and wash it with 0.5N HCl, water, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude product.

-

Recrystallize from ethyl acetate to obtain the pure 3-methyl-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxylic acid.

Data Presentation: Characterization of Derivatives

Accurate characterization is paramount. NMR spectroscopy is a primary tool for confirming the successful derivatization of the scaffold.

| Compound Type | Functional Group | Key ¹H NMR Chemical Shifts (δ, ppm) | Key ¹³C NMR Chemical Shifts (δ, ppm) |

| Starting Ester (from Protocol 1) | -NH₂, -COOCH₃ | ~3.7-3.8 (s, 3H, -OCH₃), ~5.9-6.5 (br s, 2H, -NH₂), ~1.7-2.8 (m, 8H, cyclohexene) | ~51 (-OCH₃), ~165 (-C=O) |

| Carboxylic Acid (from Protocol 2) | -NH₂, -COOH | ~12.0-13.0 (br s, 1H, -COOH), ~1.7-2.8 (m, 8H, cyclohexene) | ~168-170 (-C=O) |